4-Fluorophenylboronic acid N-butyldiethanolamine ester
Overview
Description
4-Fluorophenylboronic acid N-butyldiethanolamine ester is a boronic ester compound with the molecular formula C14H21BFNO2 and a molecular weight of 265.14 g/mol . It is known for its applications in organic synthesis, particularly in Suzuki–Miyaura coupling reactions . The compound is characterized by its stability and functional group tolerance, making it a valuable reagent in various chemical processes.
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with active site serine or threonine residues .
Mode of Action
Nevertheless, boronic acids and their derivatives are often used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid or its derivative acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group via a palladium catalyst .
Biochemical Pathways
The compound’s potential involvement in suzuki-miyaura cross-coupling reactions suggests it could influence pathways involving the synthesis of complex organic molecules .
Pharmacokinetics
The compound’s boronic acid group could potentially influence its pharmacokinetic properties, as boronic acids are known to form reversible covalent bonds with biological molecules .
Result of Action
Given its potential use in suzuki-miyaura cross-coupling reactions, it could contribute to the synthesis of complex organic molecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Fluorophenylboronic acid N-butyldiethanolamine ester. For instance, the compound’s storage temperature is recommended to be between 2-8°C , suggesting that temperature could affect its stability. Furthermore, the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions could be influenced by factors such as the presence of a palladium catalyst and the pH of the reaction environment .
Preparation Methods
The synthesis of 4-Fluorophenylboronic acid N-butyldiethanolamine ester typically involves the reaction of 4-fluorophenylboronic acid with N-butyldiethanolamine. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Fluorophenylboronic acid N-butyldiethanolamine ester undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the major product is a biaryl or substituted alkene.
Scientific Research Applications
4-Fluorophenylboronic acid N-butyldiethanolamine ester has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Fluorophenylboronic acid N-butyldiethanolamine ester can be compared with other boronic esters, such as:
4-Bromophenylboronic acid N-butyldiethanolamine ester: Similar in structure but with a bromine atom instead of fluorine, this compound exhibits different reactivity and selectivity in chemical reactions.
Phenylboronic acid pinacol ester: This compound has a different ester group, which affects its solubility and reactivity in various solvents.
N-methyliminodiacetic acid (MIDA) boronates: These compounds are known for their stability and ease of handling, making them suitable for various synthetic applications.
Properties
IUPAC Name |
6-butyl-2-(4-fluorophenyl)-1,3,6,2-dioxazaborocane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BFNO2/c1-2-3-8-17-9-11-18-15(19-12-10-17)13-4-6-14(16)7-5-13/h4-7H,2-3,8-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMBRNKNEMBWDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCN(CCO1)CCCC)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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